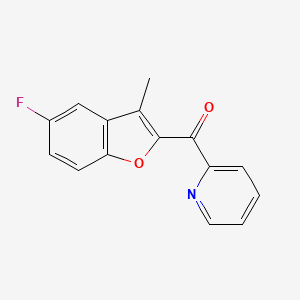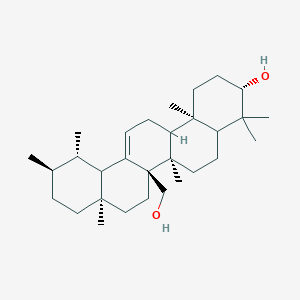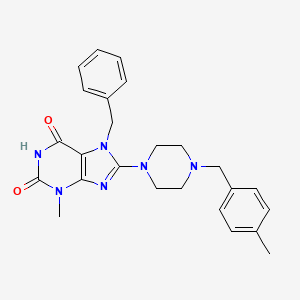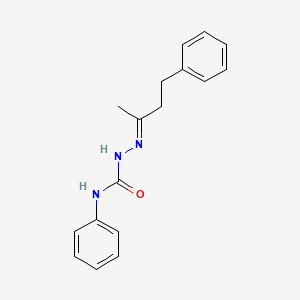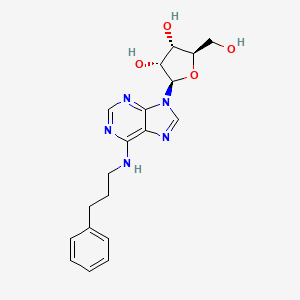
N-(3-Phenylpropyl)adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Phenylpropyl)adenosine is a synthetic analog of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is characterized by the addition of a 3-phenylpropyl group to the adenine moiety of adenosine, which significantly alters its chemical properties and biological activities. The molecular formula of this compound is C19H23N5O4, and it has a molecular weight of 385.42 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenylpropyl)adenosine typically involves the modification of the adenine moiety of adenosine. One common method includes the reaction of adenosine with 3-phenylpropylamine under specific conditions to introduce the 3-phenylpropyl group at the N6 position of adenine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the efficient attachment of the 3-phenylpropyl group to adenosine .
化学反応の分析
Types of Reactions: N-(3-Phenylpropyl)adenosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophilic reagents such as sodium azide or electrophilic reagents like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
科学的研究の応用
N-(3-Phenylpropyl)adenosine has a wide range of applications in scientific research, including:
Chemistry: Used as a probe to study the interactions of adenosine analogs with various enzymes and receptors.
Biology: Investigated for its effects on cellular processes, including signal transduction and gene expression.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of central nervous system disorders and cardiovascular diseases.
Industry: Utilized in the development of novel pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds
作用機序
N-(3-Phenylpropyl)adenosine exerts its effects primarily through its interaction with adenosine receptors, which are G protein-coupled receptors. These receptors include A1, A2A, A2B, and A3 subtypes. The binding of this compound to these receptors can modulate various physiological processes, such as neurotransmission, vasodilation, and immune responses. The compound’s unique structure allows it to selectively interact with specific receptor subtypes, leading to distinct biological effects .
類似化合物との比較
Adenosine: The parent compound, which has a wide range of physiological roles.
N6-Cyclohexyladenosine: Another adenosine analog with a cyclohexyl group at the N6 position.
N6-Benzyladenosine: An analog with a benzyl group at the N6 position
Uniqueness: N-(3-Phenylpropyl)adenosine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This modification enhances its stability and selectivity for certain adenosine receptor subtypes, making it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C19H23N5O4 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-phenylpropylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O4/c25-9-13-15(26)16(27)19(28-13)24-11-23-14-17(21-10-22-18(14)24)20-8-4-7-12-5-2-1-3-6-12/h1-3,5-6,10-11,13,15-16,19,25-27H,4,7-9H2,(H,20,21,22)/t13-,15-,16-,19-/m1/s1 |
InChIキー |
UBRRRMDHTZACMR-NVQRDWNXSA-N |
異性体SMILES |
C1=CC=C(C=C1)CCCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
正規SMILES |
C1=CC=C(C=C1)CCCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2-Hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one](/img/structure/B14081294.png)
![1-[2-(2-Butoxyethoxy)ethoxy]nonane](/img/structure/B14081298.png)
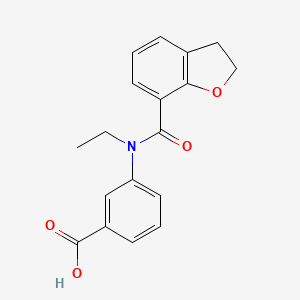
![(4R)-4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14081314.png)
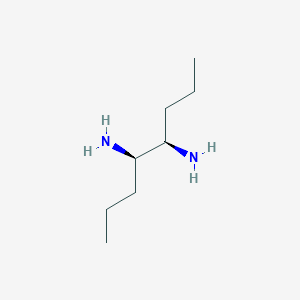
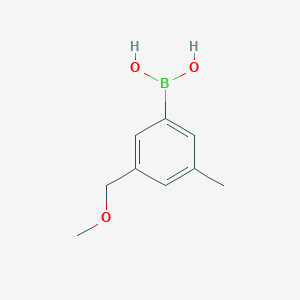
![5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081328.png)
